molecular formula C7H12O2 B14581807 (4S)-4-ethyloxan-2-one CAS No. 61198-47-8

(4S)-4-ethyloxan-2-one

Cat. No.: B14581807
CAS No.: 61198-47-8
M. Wt: 128.17 g/mol
InChI Key: YPDDZGPRXUBSCX-LURJTMIESA-N
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Description

(4S)-4-ethyloxan-2-one is a chiral lactone compound with a molecular formula of C6H10O2 It is characterized by its oxan-2-one ring structure with an ethyl group attached at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-ethyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of 4-ethyl-4-hydroxybutanoic acid. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to promote the formation of the lactone ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-ethyloxan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the lactone under basic or acidic conditions to form substituted products.

Major Products Formed

    Oxidation: 4-ethyl-4-hydroxybutanoic acid.

    Reduction: 4-ethyl-1,4-butanediol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

(4S)-4-ethyloxan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of (4S)-4-ethyloxan-2-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the opening of the lactone ring, leading to the formation of hydroxy acids. These reactions are often part of metabolic pathways involved in the degradation or synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-ethyloxan-2-one: The enantiomer of (4S)-4-ethyloxan-2-one, differing only in the spatial arrangement of the ethyl group.

    4-methyloxan-2-one: A similar lactone with a methyl group instead of an ethyl group.

    4-propyloxan-2-one: A lactone with a propyl group at the 4th position.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or other similar compounds. This makes it valuable in applications where chirality plays a crucial role, such as in pharmaceuticals and asymmetric synthesis.

Properties

CAS No.

61198-47-8

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(4S)-4-ethyloxan-2-one

InChI

InChI=1S/C7H12O2/c1-2-6-3-4-9-7(8)5-6/h6H,2-5H2,1H3/t6-/m0/s1

InChI Key

YPDDZGPRXUBSCX-LURJTMIESA-N

Isomeric SMILES

CC[C@H]1CCOC(=O)C1

Canonical SMILES

CCC1CCOC(=O)C1

Origin of Product

United States

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